3-Methyl-5-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Methyl-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a benzaldehyde derivative characterized by the presence of a trifluoromethoxy group at the 5-position and a methyl group at the 3-position on the benzene ring. This compound is used primarily in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group onto a pre-existing benzaldehyde structure. One common method is the reaction of 3-methylbenzaldehyde with trifluoromethoxy reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Methyl-5-(trifluoromethoxy)benzoic acid.
Reduction: 3-Methyl-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Proteomics Research: It is utilized in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it is designed to interact with, such as enzymes or receptors. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group at the 4-position instead of the 5-position.
Uniqueness
3-Methyl-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the trifluoromethoxy and methyl groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research applications.
Biological Activity
3-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS No. 1000339-55-8) is an organic compound characterized by its trifluoromethoxy group, which imparts unique chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications as a catalyst and in biological systems.
- Molecular Formula : CHFO
- Molecular Weight : 204.148 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=CC(=CC(=C1)C=O)OC(F)(F)F
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Enzyme Inhibition
One of the significant areas of research involves the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders.
- Tyrosinase Inhibition : Studies have shown that compounds similar to this compound exhibit strong inhibitory effects on tyrosinase activity. For instance, analogs with similar functional groups demonstrated IC values significantly lower than traditional inhibitors like kojic acid .
Antioxidant Activity
Research has indicated that this compound may possess antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage linked to various diseases.
- Radical Scavenging Activity : The antioxidant efficacy was assessed through various assays, demonstrating that related compounds effectively scavenge free radicals and reduce oxidative damage in cellular models .
Case Studies and Research Findings
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethoxy group enhances the compound's ability to interact with molecular targets involved in enzymatic reactions.
- Binding Affinity : Preliminary studies suggest that the presence of fluorine atoms may increase binding affinity to active sites on enzymes like tyrosinase, thereby enhancing inhibitory effects .
Applications in Research and Industry
Due to its unique chemical structure and biological activity, this compound is being explored for various applications:
- Catalyst Development : The compound is utilized as a catalyst in organic synthesis processes.
- Pharmaceutical Research : Its potential as a therapeutic agent for skin disorders related to melanin production is being investigated.
- Material Science : The compound's properties make it suitable for developing new materials with specific functionalities.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGVGNCAIJDRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650452 | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-55-8 | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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